molecular formula C16H16N4 B14535951 2,3-Phenazinediamine, N-(1-methylpropylidene)- CAS No. 62283-80-1

2,3-Phenazinediamine, N-(1-methylpropylidene)-

Cat. No.: B14535951
CAS No.: 62283-80-1
M. Wt: 264.32 g/mol
InChI Key: GGUBAEARCODDOV-UHFFFAOYSA-N
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Description

2,3-Phenazinediamine, N-(1-methylpropylidene)- is a chemical compound with significant applications in various fields. It is an amino derivative of phenazine, known for its promising luminescence, electrochemical, and biochemical properties .

Preparation Methods

The synthesis of 2,3-Phenazinediamine, N-(1-methylpropylidene)- can be achieved through several routes. One common method involves the reaction of o-phenylenediamine with copper chloride dihydrate in anhydrous methanol, followed by freezing to obtain the desired product . Another method includes the addition of sodium methoxide to the reaction mixture, resulting in the formation of purple-red diamond-shaped crystals . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.

Chemical Reactions Analysis

2,3-Phenazinediamine, N-(1-methylpropylidene)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include FeCl3, TEMPO, and photochemical agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of o-phenylenediamine with FeCl3 in slight acid results in the formation of 2,3-Phenazinediamine hydrochloride .

Scientific Research Applications

2,3-Phenazinediamine, N-(1-methylpropylidene)- has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions, including cyanosilylation and the Henry reaction . In biology, it has been studied for its potential use in luminescence and electrochemical applications . In medicine, it is being explored for its potential therapeutic properties, although more research is needed in this area. In industry, it is used in the production of dyes and pigments due to its vibrant color and stability .

Mechanism of Action

The mechanism of action of 2,3-Phenazinediamine, N-(1-methylpropylidene)- involves its interaction with molecular targets and pathways. It is known to modulate voltage-gated ion channels, enhance gamma-aminobutyric acid (GABA)-mediated inhibitory neurotransmission, and attenuate glutamate-mediated excitatory neurotransmission . These interactions contribute to its effects in various applications, including its potential therapeutic properties.

Comparison with Similar Compounds

2,3-Phenazinediamine, N-(1-methylpropylidene)- can be compared with other similar compounds, such as 2,3-diaminophenazine and phenazine-2,3-diamine . While these compounds share similar structures and properties, 2,3-Phenazinediamine, N-(1-methylpropylidene)- is unique due to its specific synthetic routes and reaction conditions. Additionally, its applications in luminescence and electrochemical research set it apart from other similar compounds .

Conclusion

2,3-Phenazinediamine, N-(1-methylpropylidene)- is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties and synthetic routes make it a valuable compound for various scientific research and industrial applications.

Properties

CAS No.

62283-80-1

Molecular Formula

C16H16N4

Molecular Weight

264.32 g/mol

IUPAC Name

3-(butan-2-ylideneamino)phenazin-2-amine

InChI

InChI=1S/C16H16N4/c1-3-10(2)18-14-9-16-15(8-11(14)17)19-12-6-4-5-7-13(12)20-16/h4-9H,3,17H2,1-2H3

InChI Key

GGUBAEARCODDOV-UHFFFAOYSA-N

Canonical SMILES

CCC(=NC1=CC2=NC3=CC=CC=C3N=C2C=C1N)C

Origin of Product

United States

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